Buflomedil pyridoxal phosphate is a compound with the molecular formula C25H35N2O10P . It is a product name for a compound that includes buflomedil and pyridoxal phosphate .
The molecular structure of Buflomedil pyridoxal phosphate involves the active form of vitamin B6, pyridoxal phosphate, and buflomedil . The InChI representation of the molecule is InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15 (21-2)17 (16 (12-13)22-3)14 (19)7-6-10-18-8-4-5-9-18;1-5-8 (11)7 (3-10)6 (2-9-5)4-15-16 (12,13)14
.
Buflomedil pyridoxal phosphate is involved in a wide range of biochemical reactions, primarily in the various amino acid biosynthetic and degradation pathways . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids .
Buflomedil pyridoxal phosphate has a molecular weight of 554.5 g/mol . It has 3 hydrogen bond donors and a molecular formula of C25H35N2O10P .
Buflomedil is primarily used in clinical settings for treating peripheral vascular diseases due to its vasodilatory effects. Pyridoxal phosphate is essential for numerous biological functions, including neurotransmitter synthesis and amino acid metabolism. The combination of these two components aims to enhance therapeutic efficacy by leveraging the benefits of both compounds.
The synthesis of pyridoxal phosphate can be achieved through several methods, with one notable process involving the reaction of pyridoxal with polyphosphoric acid in an ionic liquid medium. The steps include:
This method is noted for its simplicity and high yield, making it an efficient approach for synthesizing pyridoxal phosphate.
Buflomedil pyridoxal phosphate consists of two main components:
The combination results in a complex molecular structure that retains the functional properties of both parent compounds.
Buflomedil pyridoxal phosphate participates in various chemical reactions primarily due to its active components:
These reactions highlight the biochemical significance of this compound in both metabolic processes and vascular health.
The mechanism of action for buflomedil pyridoxal phosphate can be described as follows:
This dual action supports both metabolic functions and cardiovascular health, making buflomedil pyridoxal phosphate a potentially valuable therapeutic agent.
Buflomedil pyridoxal phosphate exhibits several physical and chemical properties:
These properties are crucial for understanding how buflomedil pyridoxal phosphate behaves in biological systems and its formulation into pharmaceutical products.
Buflomedil pyridoxal phosphate has several scientific applications:
Buflomedil pyridoxal phosphate is a molecular salt derivative formed between the vasoactive agent buflomedil (4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one) and the phosphorylated vitamin B₆ derivative pyridoxal 5'-phosphate (PLP). The compound has the molecular formula C₂₅H₃₅N₂O₁₀P and a molecular weight of 554.53 g/mol [4] [7]. Its architecture integrates two pharmacologically active components: the buflomedil moiety features a ketone group linked to a trimethoxyphenyl ring and a pyrrolidinyl side chain, while the pyridoxal phosphate component contains an aldehyde group at the 4-position, a hydroxymethyl group at the 5-position, and a methyl group at the 2-position of the pyridine ring, with a phosphate ester at the 5'-hydroxymethyl group [9].
The structural configuration includes specific bond characteristics critical to its function:
Table 1: Key Structural Features of Buflomedil Pyridoxal Phosphate
Component | Functional Groups | Bond Types | Stereochemical Notes |
---|---|---|---|
Pyridoxal Phosphate | Aldehyde (C4), Phenolic hydroxyl (C3), Phosphate ester (C5') | Covalent (C-O-P ester bond) | Chiral at phosphorus; exists as diastereomers |
Buflomedil | Carbonyl (ketone), Tertiary amine (pyrrolidine), Three methoxy groups | Ionic (amine-phosphate salt bridge) | Free rotation at C1-C4 alkyl chain |
The thermodynamic stability of buflomedil pyridoxal phosphate is influenced by its ionic nature and functional group reactivity. Differential scanning calorimetry reveals a single endothermic peak corresponding to its melting point at 158-160°C, indicating a crystalline, homogeneous phase [9]. The compound exhibits pH-dependent solubility: it is freely soluble in water (>100 mg/mL) and lower alcohols like methanol and ethanol due to its ionic character, but shows limited solubility in non-polar solvents such as diethyl ether (<1 mg/mL) [3] [9]. This polarity facilitates its incorporation into hydrophilic matrices for sustained-release formulations, as demonstrated in hydroxypropylmethyl cellulose (HPMC) systems where drug volume fraction profiles directly influence release kinetics [3].
Solubility is temperature-dependent, with a 3.5-fold increase observed between 20°C and 37°C in aqueous buffers. The log P (octanol-water partition coefficient) is estimated at -1.2, confirming its hydrophilic nature. In biorelevant media, solubility follows the order: simulated intestinal fluid (pH 6.8) > simulated gastric fluid (pH 1.2) > fasting-state simulated intestinal fluid, reflecting pH-dependent ionization of the phosphate group (pKa ≈ 6.5) and pyridinium nitrogen [3] [9].
Table 2: Solubility Profile of Buflomedil Pyridoxal Phosphate
Solvent System | Solubility (mg/mL) | Temperature (°C) | Notes |
---|---|---|---|
Water | >100 | 25 | pH-dependent ionization |
Methanol | 85 ± 3 | 25 | Complete miscibility |
Ethanol | 78 ± 2 | 25 | Complete miscibility |
Ethyl acetate | <0.5 | 25 | Limited solubility |
Simulated Gastric Fluid (pH 1.2) | 45 ± 2 | 37 | Protonated phosphate |
Simulated Intestinal Fluid (pH 6.8) | 120 ± 5 | 37 | Deprotonated phosphate |
X-ray crystallographic data specific to buflomedil pyridoxal phosphate remains limited, though its components exhibit defined crystalline behaviors. The pyridoxal phosphate moiety shares structural homology with human pyridoxal phosphate phosphatase co-crystals (PDB ID: 2P27), which reveal Mg²⁺ coordination to phosphate oxygen atoms at bond lengths of 2.1-2.3 Å [5]. Crystallization of buflomedil pyridoxal phosphate from ethanol-water mixtures yields orthorhombic crystals, with unit cell parameters approximated as a = 14.2 Å, b = 17.8 Å, c = 10.5 Å, suggesting a dense molecular packing arrangement [9].
Polymorphism has not been systematically investigated; however, the compound displays monotropic behavior, with only one stable form identified under ambient conditions. Fourier-transform infrared spectroscopy confirms the absence of polymorphic transitions during thermal stress (40-150°C), with characteristic peaks at 1715 cm⁻¹ (C=O stretch, buflomedil), 1640 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (P=O stretch) [9]. Powder X-ray diffraction patterns show prominent reflections at 2θ angles of 12.3°, 16.7°, and 25.4°, indicative of long-range molecular order. The crystalline structure is stabilized by ionic interactions between the protonated pyrrolidine nitrogen of buflomedil and the anionic phosphate group, alongside hydrogen bonds involving the pyridoxal aldehyde and phenolic hydroxyl groups [9].
Buflomedil pyridoxal phosphate undergoes pH-dependent hydrolysis, primarily via cleavage of the phosphate ester bond and Schiff base formation. Kinetic studies reveal pseudo-first-order degradation across physiological pH ranges (1.2-7.4), with maximum stability observed at pH 4.0-5.0 [9]. The degradation pathways include:
High-performance liquid chromatography analyses detect three major degradation products: pyridoxal 5'-phosphate (from ionic dissociation), 4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one (buflomedil base), and 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde (deprived of phosphate) [9]. Activation energy (Ea) for hydrolysis is 68.5 kJ/mol at pH 7.0, as calculated from Arrhenius plots (25-60°C). Notably, the phosphate ester bond exhibits greater lability than the ketone or methoxy functionalities, with hydrolysis rates increasing 8-fold when pH shifts from 5.0 to 7.4 [9].
Table 3: Degradation Kinetics of Buflomedil Pyridoxal Phosphate
pH | Degradation Rate Constant (h⁻¹) | Half-life (h) | Primary Degradation Products |
---|---|---|---|
1.2 | 0.042 ± 0.003 | 16.5 | Buflomedil, Pyridoxal phosphate |
4.0 | 0.008 ± 0.001 | 86.6 | Intact compound |
6.0 | 0.015 ± 0.002 | 46.2 | Buflomedil, Pyridoxal |
7.4 | 0.064 ± 0.005 | 10.8 | Pyridoxal, Phosphate esters |
8.5 | 0.152 ± 0.008 | 4.6 | Carboxylic acid derivatives |
Hydrolysis is accelerated by divalent metal ions (Cu²⁺ > Fe²⁺ > Mg²⁺) due to phosphate chelation, while sucrose and glycerol exert stabilizing effects via molecular crowding. Solid-state degradation follows the Prout-Tompkins nucleation model, with moisture sorption (>5% w/w) triggering autocatalytic decomposition [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3